3-(Trifluorometil)pirazol-4-carboxilato de etilo

Descripción general

Descripción

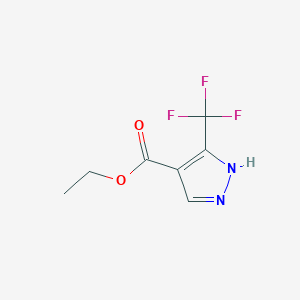

El 3-trifluorometilpirazol-4-carboxilato de etilo es un reactivo bioquímico que se puede utilizar como material biológico o compuesto orgánico para la investigación relacionada con las ciencias de la vida . Tiene un peso molecular de 208,14 g/mol y una fórmula química de C7H7F3N2O2 . Este compuesto es conocido por su singular grupo trifluorometilo, que confiere propiedades químicas distintivas.

Aplicaciones Científicas De Investigación

Ethyl 3-trifluoromethylpyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is utilized in biochemical assays and as a probe in biological studies.

Medicine: It serves as an intermediate in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mecanismo De Acción

El mecanismo de acción del 3-trifluorometilpirazol-4-carboxilato de etilo implica su interacción con dianas moleculares específicas. El grupo trifluorometilo mejora la lipofilia del compuesto, lo que le permite penetrar las membranas celulares de manera más efectiva. Puede inhibir o activar enzimas uniéndose a sus sitios activos, modulando así las vías bioquímicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 3-trifluorometilpirazol-4-carboxilato de etilo se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción del 3-aminocrotonato de etilo con anhídrido trifluoroacético en presencia de una base, seguida de ciclación para formar el anillo de pirazol . Las condiciones de reacción suelen incluir un rango de temperatura de 0-50 °C y un tiempo de reacción de 2-6 horas .

Métodos de producción industrial

La producción industrial del 3-trifluorometilpirazol-4-carboxilato de etilo a menudo implica síntesis a gran escala utilizando condiciones de reacción similares a los métodos de laboratorio. El proceso puede incluir pasos de purificación adicionales, como recristalización o cromatografía, para alcanzar altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-trifluorometilpirazol-4-carboxilato de etilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los derivados correspondientes del ácido pirazol-4-carboxílico.

Reducción: Las reacciones de reducción pueden convertir el grupo carboxilato en un alcohol o un aldehído.

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones suaves.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados del ácido pirazol-4-carboxílico, alcoholes, aldehídos y pirazoles sustituidos .

Aplicaciones en investigación científica

El 3-trifluorometilpirazol-4-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de diversos compuestos orgánicos y productos farmacéuticos.

Biología: El compuesto se utiliza en ensayos bioquímicos y como sonda en estudios biológicos.

Medicina: Sirve como intermedio en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.

Industria: El compuesto se utiliza en la producción de agroquímicos y productos químicos especiales

Comparación Con Compuestos Similares

Compuestos similares

- 3-Trifluorometilpirazol-4-carboxamida de etilo

- Ácido 3-trifluorometilpirazol-4-carboxílico de etilo

- 3-Trifluorometilpirazol-4-carboxilato de metilo

Unicidad

El 3-trifluorometilpirazol-4-carboxilato de etilo es único debido a su grupo éster de etilo, que confiere propiedades de solubilidad y reactividad distintas en comparación con sus análogos. El grupo trifluorometilo también mejora su estabilidad y lipofilia, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación .

Actividad Biológica

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (ETPC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate has the chemical formula and features a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester. The incorporation of fluorinated groups is known to enhance lipophilicity, solubility, and overall bioactivity, making compounds like ETPC valuable in medicinal chemistry .

1. Antimicrobial Activity

ETPC has demonstrated notable antimicrobial properties. A study evaluated various pyrazole derivatives, including ETPC, revealing significant activity against a range of bacterial and fungal strains. The presence of the trifluoromethyl group was linked to enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of ETPC Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | E. coli | 15 |

| S. aureus | 18 | |

| Fusarium oxysporum | 20 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of ETPC has been highlighted in several studies. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vivo models demonstrated that ETPC significantly reduced edema and inflammatory markers, suggesting its utility as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of ETPC

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | 45 | 75 |

3. Anticancer Properties

Recent investigations have indicated that ETPC exhibits anticancer activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, as well as the inhibition of cell proliferation. For instance, studies showed that ETPC had an IC50 value of against A549 lung cancer cells, demonstrating potent anticancer effects .

Table 3: Anticancer Activity of ETPC

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 0.0517 |

| HeLa (Cervical) | 0.075 |

| HepG2 (Liver) | 0.060 |

The biological activities of ETPC can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, ETPC reduces the synthesis of prostaglandins involved in inflammation .

- Induction of Apoptosis : In cancer cells, ETPC triggers apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins .

- Antimicrobial Mechanism : The trifluoromethyl group enhances membrane permeability in microbial cells, leading to increased susceptibility to the compound .

Case Studies

Several case studies have highlighted the therapeutic potential of ETPC:

- Case Study on Inflammation : In a murine model of carrageenan-induced paw edema, administration of ETPC significantly reduced paw swelling compared to control groups, indicating its effectiveness as an anti-inflammatory agent .

- Case Study on Cancer Treatment : A study involving human cancer cell lines showed that treatment with ETPC not only inhibited cell growth but also led to marked changes in cell morphology indicative of apoptosis .

Propiedades

IUPAC Name |

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXIHSAEOXPAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344346 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155377-19-8 | |

| Record name | Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.